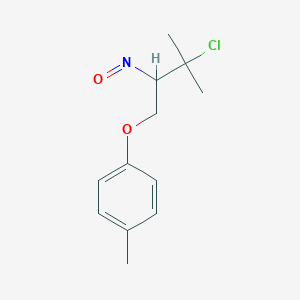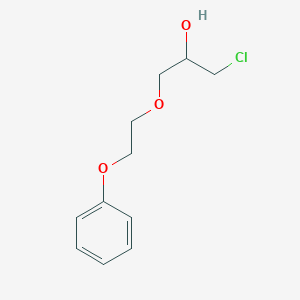![molecular formula C13H7Cl2NO2S B14624625 [2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile CAS No. 58030-57-2](/img/structure/B14624625.png)
[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile is a complex organic compound that features a thiophene ring substituted with chlorine atoms and a phenoxyacetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The thiophene ring is then chlorinated to introduce the chlorine atoms at the 2 and 3 positions.
The next step involves the introduction of the phenoxyacetonitrile group. This can be achieved through a nucleophilic substitution reaction where the chlorinated thiophene reacts with phenoxyacetonitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of [2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichlorothiophene: A simpler compound with similar chlorine substitution on the thiophene ring.
Phenoxyacetonitrile: Lacks the thiophene ring but contains the phenoxyacetonitrile group.
Uniqueness
[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile is unique due to the combination of the thiophene ring, chlorine substitution, and phenoxyacetonitrile group. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in simpler analogs.
Propiedades
Número CAS |
58030-57-2 |
|---|---|
Fórmula molecular |
C13H7Cl2NO2S |
Peso molecular |
312.2 g/mol |
Nombre IUPAC |
2-[2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile |
InChI |
InChI=1S/C13H7Cl2NO2S/c14-11-8(13(17)10-2-1-7-19-10)3-4-9(12(11)15)18-6-5-16/h1-4,7H,6H2 |
Clave InChI |
MREZCVJWJZPVJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)OCC#N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis-](/img/structure/B14624601.png)

![1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14624619.png)


